2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N-(2-furylmethyl)acetamide
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Description
2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N-(2-furylmethyl)acetamide is a useful research compound. Its molecular formula is C24H22ClN3O4S and its molecular weight is 483.97. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Research has demonstrated the synthesis of various heterocyclic compounds, including thieno[2,3-d]pyrimidine derivatives, which have been evaluated for their antimicrobial properties. For instance, Behbehani et al. (2012) discussed the synthesis of pyrido[1,2-a]thieno[3,2-e]pyrimidine derivatives with potential antimicrobial activities, highlighting the versatile utility of 2-aminothiophenes as building blocks in heterocyclic synthesis (Behbehani, Ibrahim, Makhseed, Elnagdi, & Mahmoud, 2012). Similarly, Hafez, El-Gazzar, and Zaki (2016) explored the synthesis of thieno[3,2-d]pyrimidines as new scaffolds for antimicrobial activities, showing significant potency against various bacteria and fungi (Hafez, El-Gazzar, & Zaki, 2016).
Anti-Inflammatory and Analgesic Applications
The compound and its derivatives have also been investigated for anti-inflammatory and analgesic activities. Selvam et al. (2012) synthesized thiazolopyrimidine derivatives and evaluated their antinociceptive and anti-inflammatory properties, finding several compounds with significant activity (Selvam, Karthik, Palanirajan, & Ali, 2012).
Antiproliferative Effects
Additionally, research into the antiproliferative effects of thieno[2,3-d]pyrimidine derivatives has shown promising results. Atapour-Mashhad et al. (2017) conducted a study on new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives for their antiproliferative evaluation against human breast cancer (MCF-7) and found that certain compounds induced apoptotic cell death, indicating potential for cancer therapy (Atapour-Mashhad et al., 2017).
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-dien-6-yl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O4S/c25-15-8-10-16(11-9-15)28-22(30)21-18-6-2-1-3-7-19(18)33-23(21)27(24(28)31)14-20(29)26-13-17-5-4-12-32-17/h4-5,8-12H,1-3,6-7,13-14H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHKDSFQHVINLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C(=O)N(C(=O)N3CC(=O)NCC4=CC=CO4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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